![molecular formula C22H17FN4O3S B2616554 N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714925-13-0](/img/structure/B2616554.png)
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized through the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .
Molecular Structure Analysis
The molecular structure of “N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” has been confirmed by elemental analyses, 1H and 13C NMR .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer and Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have investigated their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .
Anti-Microbial Activity
The quinoxaline moiety exhibits antimicrobial properties. Scientists have explored derivatives for their ability to combat bacterial, fungal, and viral infections. These compounds may serve as novel antibiotics or antiviral agents .
Anti-Convulsant Activity
Some quinoxaline derivatives demonstrate anti-convulsant effects. Researchers have studied their impact on seizure models, aiming to develop new treatments for epilepsy and related disorders .
Anti-Tuberculosis Activity
Quinoxaline-based compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. These derivatives could potentially enhance existing anti-TB therapies .
Anti-Malarial Activity
Exploration of quinoxaline derivatives as anti-malarial agents has gained attention. Researchers investigate their ability to inhibit Plasmodium parasites responsible for malaria .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites of the Leishmania genus, poses a global health challenge. Quinoxaline derivatives have been studied for their anti-leishmanial properties, aiming to develop effective treatments .
Anti-HIV Activity
Researchers have explored quinoxaline derivatives as potential inhibitors of HIV replication. These compounds may contribute to the development of novel anti-HIV drugs .
Anti-Inflammatory Activity
Quinoxaline-based molecules have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHITVXQEDWVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.